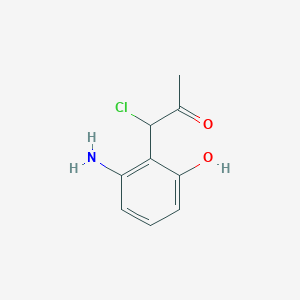

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNO2 It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 1-(2-Amino-6-hydroxyphenyl)-1-propanone or 1-(2-Amino-6-hydroxyphenyl)-propanoic acid.

Reduction: Formation of 1-(2-Amino-6-hydroxyphenyl)-1-propanol.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

1-(2-Amino-6-hydroxyphenyl)ethan-1-one: Similar structure but lacks the chlorine atom.

1-(2-Amino-6-hydroxyphenyl)propan-2-one: Similar structure but lacks the chlorine atom.

Uniqueness

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and drug development.

Biological Activity

1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes an amino group, hydroxyl group, and a chloropropanone moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10ClN1O2, with a molecular weight of approximately 201.64 g/mol. The presence of functional groups such as the amino and hydroxyl groups enhances its reactivity and ability to interact with biological macromolecules.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways. The chlorine atom enhances binding affinity to active sites.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Potential

Preliminary studies have shown that this compound may inhibit the proliferation of cancer cell lines. Its mechanism involves the modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation in cancer therapy.

1. Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data supports the compound's potential use in developing new antimicrobial agents.

2. Cancer Cell Proliferation Studies

In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings indicate that the compound could play a role in cancer treatment protocols.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship studies suggest that modifications to the phenolic hydroxyl group can significantly affect potency against specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 1-(2-Amino-6-hydroxyphenyl)-1-chloropropan-2-one?

The compound is typically synthesized via a Claisen-Schmidt condensation or nucleophilic substitution under reflux conditions. For example, analogous chlorinated propanones are prepared by reacting substituted phenylhydrazines with α-chloroketones in ethanol, followed by recrystallization in methanol . Characterization involves:

- Spectroscopy : 1H/13C NMR (to confirm substituent positions and aromaticity), FT-IR (to identify hydroxyl and carbonyl stretches), and UV-Vis (for π→π* transitions).

- Single-crystal X-ray diffraction (XRD) : Employing SHELXL-97 for structure refinement, with data collected at 100 K to minimize thermal motion artifacts .

- Elemental analysis : To verify purity and stoichiometry.

Q. How are crystallization conditions optimized for this compound to enable XRD analysis?

Crystallization is optimized by screening solvent polarity (e.g., methanol/water mixtures) and temperature gradients. Slow evaporation at 4°C often yields high-quality crystals. For chlorinated analogs, mixed solvents like dichloromethane/hexane (1:3) are effective . Crystals are mounted on a diffractometer equipped with a low-temperature device (e.g., 100 K nitrogen stream) to enhance data resolution .

Q. What spectroscopic techniques are critical for verifying the compound’s functional groups and electronic structure?

- FT-IR : Peaks near 1650–1700 cm⁻¹ confirm the ketone (C=O) stretch. Broad bands at 3200–3400 cm⁻¹ indicate hydroxyl (-OH) and amine (-NH2) groups .

- NMR : Aromatic protons appear as doublets or triplets in the δ 6.5–7.5 ppm range, while the chlorinated methyl group resonates near δ 4.0–4.5 ppm .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern for chlorine.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural determination?

Discrepancies arise from thermal motion, twinning, or missed symmetry. To address these:

- Data reprocessing : Reintegrate diffraction data with alternative scaling algorithms (e.g., SADABS vs. SCALE3 ABSPACK in SHELX ).

- Validation tools : Use PLATON’s ADDSYM to detect higher symmetry or TWINLAW to identify twin laws .

- Comparative analysis : Cross-reference with structurally similar compounds in the Cambridge Structural Database (CSD). For example, chlorophenyl-propanone analogs show C-Cl bond lengths of 1.74–1.78 Å; deviations beyond this range suggest refinement errors .

Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on crystal packing?

Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For instance:

- Identify donor-acceptor pairs (e.g., O-H···N or N-H···O) from XRD-derived distances (<3.2 Å) and angles (>120°).

- Assign graph notations (e.g., R2²(8) for an 8-membered ring involving two donors and two acceptors) .

- Compare with Etter’s rules to predict stability; deviations may indicate steric hindrance from the chlorophenyl group .

Q. How can computational modeling (e.g., DFT) complement experimental data for this compound?

- Geometry optimization : Perform DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical bond lengths/angles with XRD data. Discrepancies >0.02 Å suggest crystal packing effects .

- Electrostatic potential (ESP) maps : Identify reactive sites (e.g., electron-deficient chloroketone region) for predicting nucleophilic attack pathways.

- TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax with frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What experimental design considerations are critical for stability studies under varying environmental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at 150–200°C for similar propanones ).

- Humidity chambers : Test hygroscopicity by monitoring mass changes at 25–80% relative humidity.

- Light exposure assays : Use UV lamps (λ = 254–365 nm) to assess photodegradation kinetics via HPLC .

Q. Methodological Notes

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

1-(2-amino-6-hydroxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNO2/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,11H2,1H3 |

InChI Key |

JTNNMNYIVUAKPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.